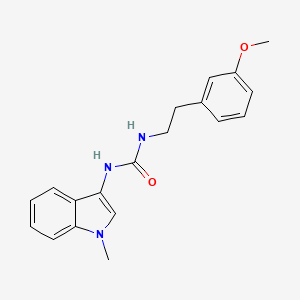

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-[2-(3-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-11-10-14-6-5-7-15(12-14)24-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYRMHUFRZPANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenethyl derivative.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea ()

- Structure : Replaces the 3-methoxyphenethyl group with a 3-chloro-4-fluorophenyl group directly attached to the urea.

- Molecular Weight : 317.748 g/mol.

- No biological data are reported, but halogenated aromatic systems are common in drug design for improved target affinity .

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

- Structure : Features a 2-methylphenyl group and a shorter ethyl linker between the indole and urea.

2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea ()

- Structure : Directly links a 4-methoxyphenyl group to the urea without a phenethyl spacer.

- Synthetic Yield : 84% via cobalt-catalyzed coupling.

- Key Differences : The para-methoxy group and lack of a phenethyl chain may limit conformational flexibility, impacting interactions with hydrophobic binding pockets .

Indole Derivatives with Non-Urea Linkers

1-(1-Methyl-1H-indol-3-yl)-3-phenylpropan-1-one ()

- Structure : Replaces the urea with a ketone linker and a phenyl group.

- Synthetic Yield : 40–41% via Pd-catalyzed carbonylation.

- Key Differences: The ketone linker lacks hydrogen-bonding capacity, which may reduce target affinity compared to urea derivatives.

Enzastaurin Hydrochloride ()

- Structure : A bis-indole pyrrole-2,5-dione derivative with a piperidinyl-pyridinylmethyl side chain.

- Therapeutic Use : Investigated as a protein kinase C inhibitor for cancer therapy.

- Key Differences : The complex heterocyclic core and lack of a urea group highlight divergent mechanisms of action compared to simpler indole-urea analogs .

Substituent Effects

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility but may reduce metabolic stability.

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and target affinity but may increase hydrophobicity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound with a unique structure that integrates an indole moiety and a methoxyphenethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. The following sections will explore its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is , with a molecular weight of approximately 330.39 g/mol. Its structure features a urea functional group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3 |

| Molecular Weight | 330.39 g/mol |

| IUPAC Name | 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea |

| CAS Number | 899753-62-9 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired urea compound.

Anticancer Properties

Research indicates that 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits significant anticancer activity. It acts as an inhibitor of Gli1-mediated transcription, which is implicated in various cancers. Studies have shown that structural modifications can enhance its potency against cancer cell lines, suggesting a strong structure-activity relationship.

Key Findings:

- Inhibition of Tumor Growth: The compound effectively inhibits tumor cell proliferation by blocking specific transcription factors involved in cancer progression.

- Molecular Docking Studies: These studies suggest that the compound fits well into the active sites of target proteins, potentially obstructing their activity and leading to reduced cancer cell viability.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cellular signaling pathways. It may inhibit enzymes involved in cell proliferation and influence processes such as inflammation and apoptosis.

Comparative Analysis

To understand the uniqueness of 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | C19H21N2O2 | Methyl substitution on indole; different binding affinities. |

| 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea | C17H16FN3O | Fluorine substitution alters electronic properties affecting activity. |

The presence of both methoxy and phenethyl groups enhances the lipophilicity and bioavailability of this compound compared to others.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various preclinical models:

- Study on Cancer Cell Lines: In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells.

- Animal Models: In vivo studies showed promising results in reducing tumor size and improving survival rates in animal models treated with this compound compared to control groups.

Q & A

Q. What are the optimized synthetic routes for 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can purity be validated?

The synthesis typically involves coupling a substituted phenethyl isocyanate with a 1-methylindole-3-amine derivative under anhydrous conditions. Key steps include:

- Reagent selection : Use of 3-methoxyphenethyl isocyanate and 1-methyl-1H-indol-3-amine in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

- Validation : Purity is confirmed via HPLC (>95% purity), with structural elucidation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural conformation analyzed, and what techniques resolve ambiguities in stereochemistry?

- X-ray crystallography : Provides definitive 3D structural data, including bond angles and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : H-H COSY and NOESY experiments identify spatial proximities between protons, resolving ambiguities in substituent orientation .

- Computational modeling : Density Functional Theory (DFT) calculations validate experimental data and predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities (e.g., anticancer vs. no observed cytotoxicity)?

Conflicting data may arise from variations in:

- Cell lines : Test across multiple cancer models (e.g., HeLa, MCF-7, and A549) to assess tissue-specific effects .

- Assay conditions : Optimize concentration ranges (e.g., 1–100 µM) and exposure times (24–72 hours) to avoid false negatives from transient effects .

- Mechanistic follow-up : Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and Western blotting to track caspase-3 activation .

Q. How can researchers identify the compound’s primary molecular targets in enzyme inhibition studies?

- Kinase profiling : Screen against a panel of recombinant kinases (e.g., PKC isoforms, MAPK) using ADP-Glo™ assays to measure ATP consumption .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., , /) to candidate receptors or enzymes .

- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates, followed by LC-MS/MS identification .

Q. What computational approaches predict the compound’s pharmacokinetic properties for in vivo studies?

- ADME modeling : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability .

- CYP450 inhibition assays : Use human liver microsomes to assess metabolic stability and potential drug-drug interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to cytochrome P450 enzymes, guiding dose optimization .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in biological assay results?

- Standardized synthesis : Document reaction parameters (e.g., temperature, solvent purity) to minimize structural deviations .

- Internal controls : Include reference compounds (e.g., staurosporine for cytotoxicity assays) to normalize inter-experimental variability .

- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests to confirm significance thresholds (p < 0.05) .

Q. What methodologies resolve spectral overlaps in NMR or MS data for structurally similar impurities?

- 2D NMR : HSQC and HMBC correlate H signals with C or N nuclei, distinguishing regioisomers .

- LC-HRMS/MS : Fragment ions (e.g., m/z 325.18 for the indole-urea core) confirm molecular identity and detect trace impurities (<0.1%) .

Mechanistic Studies

Q. How can researchers elucidate the role of the methoxyphenethyl group in modulating bioactivity?

- Structure-activity relationship (SAR) : Synthesize analogs with substituent modifications (e.g., ethoxy, halogen) and compare IC values in enzyme assays .

- Free-energy perturbation (FEP) : Simulations quantify the thermodynamic impact of methoxy group removal on target binding .

Q. What experimental designs validate the compound’s proposed anti-inflammatory mechanisms?

- NF-κB pathway assays : Measure IκBα degradation and nuclear translocation of p65 in LPS-stimulated macrophages .

- Cytokine profiling : Use ELISA or Luminex® multiplex assays to quantify TNF-α, IL-6, and IL-1β secretion post-treatment .

Advanced Characterization

Q. How is the compound’s stability under physiological conditions assessed for translational studies?

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours, monitoring degradation via UPLC .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.